Thiolan-3-ylmethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

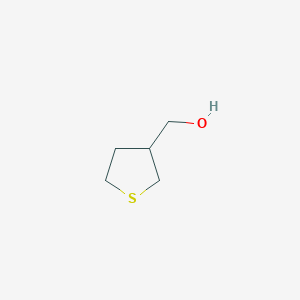

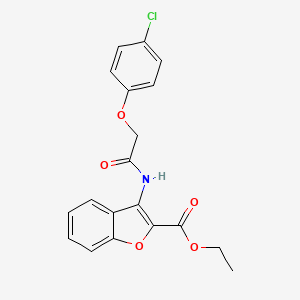

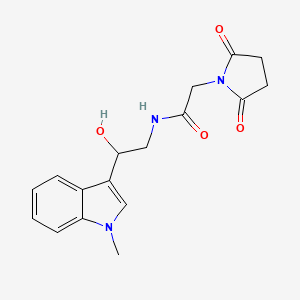

Thiolan-3-ylmethanol, also known as tetrahydro-3-thienylmethanol, is a sulfur-containing ring compound . It has a molecular weight of 118.2 and its IUPAC name is tetrahydro-3-thienylmethanol .

Molecular Structure Analysis

The InChI code for Thiolan-3-ylmethanol is1S/C5H10OS/c6-3-5-1-2-7-4-5/h5-6H,1-4H2 . This indicates that the compound has a molecular formula of C5H10OS . Physical And Chemical Properties Analysis

Thiolan-3-ylmethanol has a molecular weight of 118.2 . The InChI code for Thiolan-3-ylmethanol is1S/C5H10OS/c6-3-5-1-2-7-4-5/h5-6H,1-4H2 , indicating that the compound has a molecular formula of C5H10OS .

Wissenschaftliche Forschungsanwendungen

Polymer and Materials Synthesis Modification

Thiolan-3-ylmethanol, due to its thiol functionality, plays a significant role in thiol-yne click chemistry, a pivotal reaction in polymer and materials synthesis and modification. It is utilized in the creation of network/gel syntheses, copolymer modifications, preparation of dendrimers, hyperbranched polymers, and surface functionalization. The thiol-yne reaction, known for its efficiency under radical-mediated conditions, is instrumental in developing innovative materials with tailored properties for specific applications (Lowe, 2014).

Small Molecule and Polymer Synthesis

Thiolan-3-ylmethanol's reactivity is further exploited in thiol-click chemistry, a versatile toolbox for synthesizing small molecules and polymers. This chemistry is appreciated for its high yields under mild conditions, making it suitable for a broad spectrum of applications across chemical, biological, and materials science fields. The inherent reactivity of thiols with a wide range of chemical entities underscores the utility of thiolan-3-ylmethanol in facilitating complex synthetic pathways (Hoyle, Lowe, & Bowman, 2010).

Microporous Network Modification

In the context of conjugated microporous polymers, thiolan-3-ylmethanol has been utilized for post-modification through radical thiol-yne chemistry. This application demonstrates the ability to fine-tune the functionalization degree and preserve microporosity, highlighting the material's versatility in adjusting pore size for specific uses (Kiskan & Weber, 2012).

Photocatalytic Applications

The modification of conjugated microporous polymers using thiol-yne chemistry has been explored for enhancing water compatibility. These water-compatible polymer networks serve as heterogeneous photocatalysts for generating singlet oxygen, demonstrating thiolan-3-ylmethanol's potential in environmental and synthetic chemistry applications (Urakami, Zhang, & Vilela, 2013).

Surface Functionalization

Thiolan-3-ylmethanol is instrumental in surface modification technologies, where thiol-yne click chemistry offers a practical platform for creating highly functional, multicomponent surfaces. This application is significant in developing pH-responsive surfaces and bioconjugation, facilitating the creation of complex, patterned, and functional materials (Hensarling, Doughty, Chan, & Patton, 2009).

Eigenschaften

IUPAC Name |

thiolan-3-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS/c6-3-5-1-2-7-4-5/h5-6H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJZYALNIAFIXNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiolan-3-ylmethanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2931451.png)

![(4-ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2931453.png)

![2-{5-[(3-Methylphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2931459.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-cyclopentylpropanamide](/img/structure/B2931467.png)

![(7As)-spiro[5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazole-3,3'-oxetane]](/img/structure/B2931473.png)